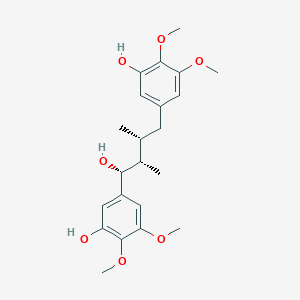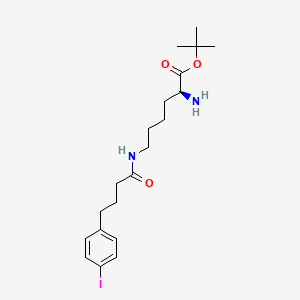
Lys(CO-C3-p-I-Ph)-O-tBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys(CO-C3-p-I-Ph)-O-tBu, also known as Lysine (N-(3-(4-iodophenyl)propionyl))-O-tert-butyl ester, is a compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is a derivative of lysine, an essential amino acid, and is modified with a propionyl group attached to a para-iodophenyl ring and a tert-butyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-O-tBu typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Acylation: The protected lysine is then acylated with 3-(4-iodophenyl)propionic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis and protection-deprotection strategies are likely employed. These methods ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lys(CO-C3-p-I-Ph)-O-tBu can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the iodophenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
Lys(CO-C3-p-I-Ph)-O-tBu has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacokinetic modifier.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Lys(CO-C3-p-I-Ph)-O-tBu involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The propionyl and iodophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lys(CO-C3-p-I-Ph)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester group.
Lys(CO-C3-p-Br-Ph)-O-tBu: A bromine-substituted analog of Lys(CO-C3-p-I-Ph)-O-tBu.
Lys(CO-C3-p-Cl-Ph)-O-tBu: A chlorine-substituted analog of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group enhances its potential for use in radiolabeling and imaging studies, while the tert-butyl ester group provides stability and solubility advantages.
Propriétés
Formule moléculaire |
C20H31IN2O3 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1 |
Clé InChI |
BTKQPZFZKRZXTN-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)

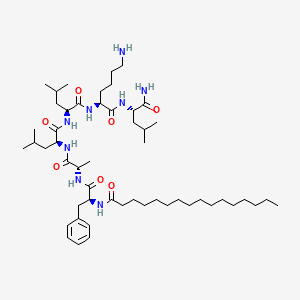
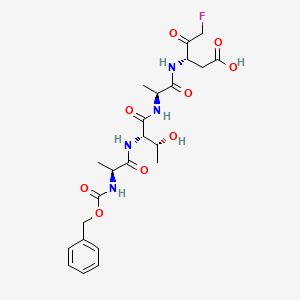

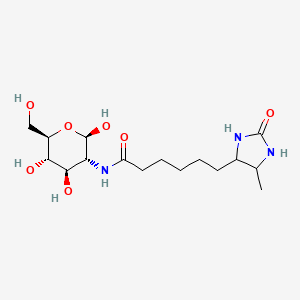
![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)
